

# THK5351 R enantiomer chemical structure and properties

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An In-Depth Technical Guide on the THK5351 R Enantiomer

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the R enantiomer of THK5351. While the S-enantiomer, often radiolabeled as [18F]THK-5351, is more extensively studied and utilized as a positron emission tomography (PET) tracer for in vivo imaging of tau pathology, this document collates the available information on the R enantiomer and provides context through data on the more researched S-enantiomer.[1][2][3][4][5][6]

# **Chemical Structure and Identity**

The THK5351 R enantiomer is a chiral molecule belonging to the arylquinoline class of compounds. Its systematic name is (R)-1-fluoro-3-(2-(6-(methylamino)pyridin-3-yl)quinolin-6-yloxy)propan-2-ol.

Chemical Structure:

The chemical structure of the THK5351 R enantiomer is depicted below.

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# **Physicochemical Properties**

The general physicochemical properties of THK5351 are summarized in the table below. It is important to note that enantiomers share the same physical properties except for their



interaction with plane-polarized light and other chiral molecules.[8] Therefore, properties like molecular weight, formula, and melting point are identical for both R and S enantiomers.

Property	Value	Reference
Molecular Formula	C18H18FN3O2	[7]
Molecular Weight	327.35 g/mol	[7]
Appearance	Solid (Light yellow to yellow)	[7]
Solubility	DMSO: 50 mg/mL (152.74 mM) (with sonication)	[7]

#### Storage and Stability:

Powder: -20°C for 3 years, 4°C for 2 years.[7]

• In Solvent: -80°C for 2 years, -20°C for 1 year.[7]

# **Biological Activity and Binding Profile**

THK5351 was initially developed as a PET tracer for imaging tau protein aggregates, which are a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[9] However, subsequent studies revealed that it also exhibits high affinity for monoamine oxidase B (MAO-B).[10][11][12][13]

While the S-enantiomer ([18F]THK-5351) has been the focus of most in vivo and in vitro studies due to its more favorable pharmacokinetic profile for imaging, the binding characteristics are generally discussed for the compound class.[1][2][3][4][5][6] The S-enantiomer has been shown to have superior properties for tau imaging, including better clearance from the brain.[2][4][5]

#### **Binding Affinity:**

The binding affinities of THK5351 for its primary targets are presented below. It is crucial to note that these studies often use the S-enantiomer or a racemic mixture.

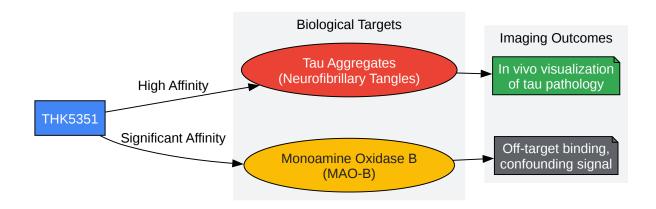


Target	Ligand/Tracer	Binding Affinity (K <sub>i</sub> or K <sub>e</sub> )	Brain Region/Assay Condition	Reference
Tau Aggregates	[ <sup>18</sup> F]THK-5351	K <sub>ə</sub> = 2.9 nM	Alzheimer's disease hippocampal homogenates	[7]
Tau Aggregates	<sup>3</sup> H-THK5351	$K_{\text{P}1} = 5.6 \text{ nM}, K_{\text{P}2}$ = 1 nM	Saturation studies	[14]
Tau (super-high affinity)	<sup>3</sup> H-THK5351 vs. unlabeled THK5351	K <sub>i</sub> = 0.1 pM	Competition studies in hippocampus	[14]
Tau (high affinity)	<sup>3</sup> H-THK5351 vs. unlabeled THK5351	K <sub>i</sub> = 16 nM	Competition studies in hippocampus	[14]
МАО-В	<sup>3</sup> H-l-deprenyl vs. THK5351	$K_i \approx 150$ nM (for THK5117, a related compound)	Putamen	[10]
МАО-В	<sup>3</sup> H-THK5351 vs. unlabeled deprenyl	Displacement of ~50%	Basal ganglia	[14]

The dual binding nature of THK5351 is a critical consideration in the interpretation of PET imaging data. While it can visualize tau pathology, the signal is confounded by its binding to MAO-B, which is highly expressed in various brain regions.[13]

Signaling and Binding Pathway Diagram:





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Caption: Logical diagram of THK5351's dual binding targets.

## **Experimental Protocols**

The most well-documented experimental procedures for THK5351 involve the radiosynthesis of the S-enantiomer for use in PET imaging.

## Automated Radiosynthesis of [18F]THK-5351

This protocol describes a common method for producing [18F]THK-5351.

Precursor: (S)-2-(2-methylaminopyrid-5-yl)-6-[[2-(tetrahydro-2H-pyran-2-yloxy)-3-tosyloxy]propoxy]quinoline (THK-5352).[1][15]

#### Methodology:

- [18F]Fluoride Production and Trapping: No-carrier-added [18F]fluoride is produced via a cyclotron and trapped on a QMA cartridge.[1]
- Elution: The trapped [18F]fluoride is eluted with a Kryptofix 222 (K222) solution.[1]
- Azeotropic Drying: The [18F]fluoride/K222 mixture is dried azeotropically.



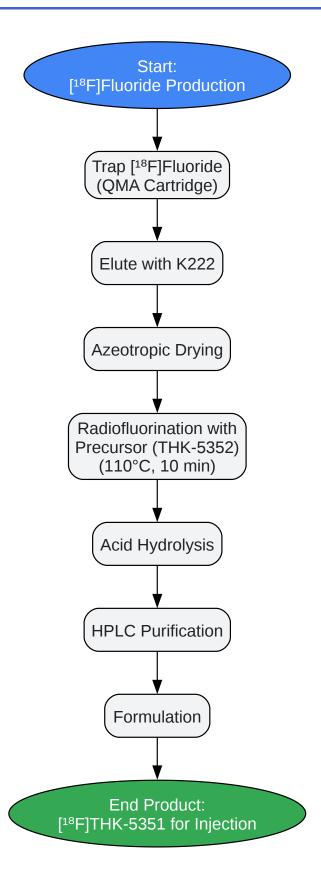
- Radiofluorination: The precursor (THK-5352) dissolved in an anhydrous solvent (e.g., DMSO) is added to the dried [<sup>18</sup>F]fluoride/K222 complex. The reaction mixture is heated (e.g., at 110°C for 7-10 minutes) to facilitate nucleophilic substitution.[15][16]
- Hydrolysis: The protecting group (tetrahydropyranyl) is removed by acid hydrolysis.[15]
- Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).[1][15]
- Formulation: The purified [18F]THK-5351 fraction is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol or polysorbate-80) for injection.[1]

#### Quality Control:

- Radiochemical Purity: Determined by analytical HPLC, should be >95%.[1]
- Specific Activity: Measured to ensure a high ratio of radioactivity to the mass of the compound.[1]
- Residual Solvents: Checked by gas chromatography.[17]

Radiosynthesis Workflow Diagram:





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Caption: Experimental workflow for the radiosynthesis of [18F]THK-5351.



## In Vitro Autoradiography

#### Protocol:

- Tissue Preparation: Postmortem human brain sections are used.[1]
- Incubation: Sections are incubated with a low nanomolar concentration (e.g., 3 nM) of <sup>3</sup>H-labeled THK-5351 at room temperature for a defined period (e.g., 30 minutes).[1]
- Washing: To remove non-specifically bound tracer, sections are washed sequentially in buffers, for instance, phosphate-buffered saline (PBS) with 1% bovine serum albumin, followed by washes in PBS alone.[1]
- Drying and Exposure: The washed and dried sections are exposed to an imaging plate for several days.[1]
- Imaging and Analysis: The imaging plate is scanned, and the resulting autoradiograms show the distribution and density of tracer binding.

## **Summary and Conclusion**

The THK5351 R enantiomer is a chiral arylquinoline, but it is the S-enantiomer that has been predominantly developed and evaluated as a PET radiotracer for tau pathology. While sharing fundamental physicochemical properties with its S-counterpart, preclinical studies have indicated that the S-enantiomer possesses a more favorable pharmacokinetic profile for brain imaging.[2][3][4][5][6] A key characteristic of THK5351 is its dual binding affinity for both tau aggregates and MAO-B, which complicates its use as a specific tau imaging agent.[10][11][12] [13] The detailed experimental protocols available are primarily for the radiosynthesis of [18F]THK-5351 (the S-enantiomer), reflecting its significance in the field of neuroimaging research. For professionals in drug development and neuroscience research, understanding the properties of both enantiomers and the compound's binding profile is essential for the accurate design and interpretation of studies targeting tau pathology.

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